molecular formula C6H8LiNO3 B6270457 lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate CAS No. 2649046-99-9

lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No.: B6270457
CAS No.: 2649046-99-9
M. Wt: 149.1
InChI Key:
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Description

It is a derivative of the oxazole family of compounds and is used as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which have applications in different fields of research and industry.

Scientific Research Applications

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as organic photovoltaic devices.

Mechanism of Action

The mechanism of action of lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with molecular targets and pathways within cells. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Specific molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with different enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate include other oxazole derivatives such as:

  • Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate
  • Various substituted oxazoles used in organic synthesis and medicinal chemistry

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2649046-99-9

Molecular Formula

C6H8LiNO3

Molecular Weight

149.1

Purity

91

Origin of Product

United States

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